3-Ethyl-9H-xanthen-9-one
Description
Overview of 9H-Xanthen-9-one (Xanthone) Derivatives in Contemporary Chemical Research
Xanthone (B1684191) derivatives are a focal point in modern chemical research due to their broad spectrum of biological activities. a-z.lunih.gov These compounds, both naturally occurring and synthetic, have been investigated for a multitude of potential applications. nih.govmdpi.com Research has revealed that xanthones exhibit properties such as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. nih.gova-z.lumdpi.com The planar and rigid tricyclic system of the xanthone nucleus can be substituted with various functional groups, which significantly influences their biological and photophysical properties. acs.orgresearchgate.net This structural adaptability makes them attractive scaffolds for the development of new therapeutic agents and functional materials. mdpi.coma-z.lu For instance, they are studied as triplet sensitizers in photopolymerization and have shown potential in medicinal chemistry for their anticarcinogenic and antibacterial properties. acs.org
Structural Classification and Nomenclature of Xanthone Scaffolds
The fundamental structure of this class is 9H-xanthen-9-one, a dibenzo-γ-pyrone. nih.govmdpi.com The numbering of the xanthone scaffold is based on its biosynthetic origins in higher plants, where the A-ring (carbons 1–4) is derived from acetate (B1210297) and the B-ring (carbons 5–8) from the shikimic acid pathway. nih.govnih.gov These two rings are fused via an oxygen atom and a carbonyl group. nih.gov
Xanthones can be broadly categorized based on the nature of their substituents. The main classifications include:
Simple oxygenated xanthones: These contain hydroxyl, methoxy, or other oxygen-containing groups. mdpi.comresearchgate.net
Glycosylated xanthones: These have one or more sugar moieties attached. nih.govmdpi.com
Prenylated xanthones: This is a major group of naturally occurring xanthones characterized by the presence of isoprene-derived chains. researchgate.netresearchgate.net
Xanthonolignoids: These are formed by the combination of a xanthone and a lignan (B3055560) structure. mdpi.commdpi.com
Bisxanthones (Xanthone dimers): These consist of two xanthone units linked together. nih.govmdpi.com
Miscellaneous xanthones: This category includes xanthones with various other types of substituents. nih.govmdpi.com
The specific nomenclature follows standard IUPAC rules, indicating the position and type of each substituent on the 9H-xanthen-9-one core. For example, in 3-Ethyl-9H-xanthen-9-one, the "3-Ethyl" prefix denotes an ethyl group attached to the third carbon atom of the xanthone structure.
Research Significance of Substituted 9H-Xanthen-9-one Systems, with Emphasis on Alkyl Xanthones like this compound
The substitution pattern on the 9H-xanthen-9-one scaffold is a critical determinant of its biological activity and physical properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substituents at positions C-1, C-3, C-6, and C-8 are particularly influential. mdpi.com
Alkyl-substituted xanthones, such as this compound, are a subject of significant research interest. The introduction of alkyl groups can modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its interactions with biological targets. For instance, a study on 3-O-substituted xanthone derivatives revealed that the presence and nature of the alkyl chain significantly impact their acetylcholinesterase (AChE) inhibitory activity. nih.govnih.gov Specifically, compounds with certain alkoxy substituents at the C-3 position demonstrated potent and selective inhibition of AChE, a key enzyme in the pathology of Alzheimer's disease. nih.govtandfonline.com
Furthermore, research into the synthesis of various 3-O-alkoxyl substituted xanthones has been conducted to explore their potential as cholinesterase inhibitors. tandfonline.comuax.com These studies underscore the importance of the substituent at the 3-position in fine-tuning the biological activity of the xanthone core. While direct research findings on this compound itself are not extensively detailed in the provided results, the broader research on 3-substituted xanthones provides a strong rationale for its scientific interest.
Detailed Research Findings
Interactive Table of Xanthone Derivatives and Their Activities
| Compound/Derivative Class | Key Research Finding | Reference(s) |
| 3-O-substituted xanthones | A series of these derivatives showed significant acetylcholinesterase (AChE) inhibitory activity, with IC50 values in the low micromolar range. | nih.gov, nih.gov |
| 3-(4-phenylbutoxy)-9H-xanthen-9-one | Exhibited a mixed inhibition mechanism on AChE and binds to the active site through extensive π–π stacking and hydrogen bonding. | nih.gov, nih.gov |
| ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | Also showed a mixed inhibition mechanism for AChE. | nih.gov, nih.gov |
| 3,6-Dimethoxy-9H-xanthen-9-one | Used as a synthetic intermediate for compounds with potential anticancer or acetylcholinesterase inhibitory activities. | glpbio.com |
| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Demonstrates inhibitory activity against skin-degrading enzymes and possesses metal-chelating and radical-scavenging properties. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-2-10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCRAAJULACQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608212 | |
| Record name | 3-Ethyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91483-11-3 | |
| Record name | 3-Ethyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 9h Xanthen 9 One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationbenthamdirect.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine structural determination of xanthone (B1684191) derivatives. benthamdirect.comnih.gov It provides detailed information regarding the carbon-hydrogen framework, the substitution pattern on the aromatic rings, and the nature of various functional groups. ingentaconnect.com While one-dimensional (1D) ¹H and ¹³C NMR are fundamental, the increasing complexity of synthetic and natural xanthones necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignments. benthamdirect.comingentaconnect.com
The ¹H and ¹³C NMR spectra of xanthones provide characteristic signals that are crucial for structural identification. Aromatic protons in the xanthone framework typically resonate in the δ 6.0–9.0 ppm region of the ¹H NMR spectrum. mdpi.com The precise chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each proton are dictated by its electronic environment and its coupling to neighboring protons. researchgate.net For instance, the protons on the xanthone core exhibit splitting patterns, such as doublets and multiplets, that are characteristic of the tricyclic aromatic structure. researchgate.net
The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C-9) of the xanthone core gives a characteristic signal in the downfield region, often around δ 175-185 ppm. ajchem-a.comorgsyn.org The chemical shifts of the aromatic carbons are influenced by the nature and position of substituents. mdpi.com For an analogue like 2-ethyl-9H-xanthen-9-one, the ethyl group would introduce characteristic signals in the aliphatic region of both the ¹H and ¹³C NMR spectra.
Table 1: Representative NMR Data for a Xanthone Analogue (2-ethyl-9H-xanthen-9-one) Data is for a closely related analogue and serves as a representative example.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Position | δ (ppm) | Position | δ (ppm) |
| H-1 | 8.29 (d, J=8.9 Hz) | C-9 | 177.1 |
| H-3 | 7.45 (dd, J=8.9, 2.2 Hz) | C-4a | 156.1 |
| H-4 | 7.26 (d, J=2.2 Hz) | C-10a | 154.3 |
| H-5 | 7.65 (ddd) | C-2 | 136.0 |
| H-6 | 7.35 (ddd) | C-4 | 134.5 |
| H-7 | 7.46 (ddd) | C-6 | 133.6 |
| H-8 | 8.20 (ddd) | C-8 | 126.6 |
| CH₂ | 2.75 (q, J=7.6 Hz) | C-5 | 125.9 |
| CH₃ | 1.28 (t, J=7.6 Hz) | C-7 | 123.6 |
| C-1 | 121.7 | ||
| C-8a | 121.4 | ||
| C-3 | 117.9 | ||
| C-9a | 117.7 | ||
| CH₂ | 28.8 | ||
| CH₃ | 15.6 | ||
| Source: Adapted from reference rsc.org |
For complex xanthone analogues, 1D NMR spectra can be difficult to interpret fully due to overlapping signals. Two-dimensional (2D) NMR experiments are indispensable for establishing definitive structural assignments. ingentaconnect.comd-nb.info
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. It is particularly useful for tracing the connectivity of protons on the aromatic rings of the xanthone scaffold. ingentaconnect.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides a straightforward way to assign the carbon signal for each protonated carbon in the molecule. ajchem-a.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying the positions of non-protonated carbons, such as quaternary carbons and the carbonyl carbon (C-9), relative to nearby protons. ajchem-a.comrsc.orgmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its variant ROESY detect protons that are close in space, not necessarily through bonds. These experiments are vital for determining the relative stereochemistry of substituents and the three-dimensional conformation of the molecule. rsc.org
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of xanthone derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineationnih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is a critical tool for analyzing xanthone derivatives. nih.govmdpi.com Its primary function is to provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition and molecular formula. mdpi.comnih.gov
Beyond molecular formula determination, MS/MS fragmentation studies are used to delineate the structure. nih.gov The xanthone core has characteristic fragmentation patterns. researchgate.net Under mass spectrometric conditions, prenylated xanthones often show fragmentation involving the successive loss of prenyl groups. researchgate.net Retro-Diels-Alder reactions are also common fragmentation pathways for the xanthone skeleton, producing characteristic fragment ions that can be used to identify these compounds in complex mixtures. researchgate.net The analysis of these fragmentation pathways provides valuable structural information that complements NMR data. nih.govresearchgate.net
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitionsmdpi.com
Vibrational and electronic spectroscopy provide additional layers of structural confirmation for xanthone analogues.
Infrared (IR) Spectroscopy : The IR spectrum is primarily used to identify the functional groups present in the molecule. mdpi.com For xanthones, the most prominent feature is a strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O) of the pyranone ring, typically appearing in the range of 1600-1660 cm⁻¹. mdpi.comptfarm.pl Other characteristic bands include those for C-H stretching, C-O-C (ether) stretching, and C=C aromatic ring vibrations. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of a xanthone derivative is characterized by several absorption bands that arise from electronic transitions within the conjugated tricyclic system. ingentaconnect.commdpi.com The spectrum typically shows multiple absorption maxima (λmax) that are characteristic of the xanthone nucleus. ingentaconnect.comacs.org The exact positions and intensities of these bands can be influenced by the type and position of substituents on the aromatic rings. mdpi.com
Table 2: Typical Spectroscopic Data (IR and UV-Vis) for the Xanthone Scaffold
| Technique | Feature | Typical Range/Value | Assignment |
| IR | Carbonyl Stretch (νC=O) | 1600 - 1660 cm⁻¹ | Conjugated Ketone |
| Aromatic Stretch (νC=C) | 1450 - 1620 cm⁻¹ | Aromatic Rings | |
| Ether Stretch (νC-O-C) | 1120 - 1275 cm⁻¹ | Xanthene Ether Linkage | |
| UV-Vis | Band I | ~320 - 360 nm | Electronic Transition |
| Band II | ~280 - 290 nm | Electronic Transition | |
| Band III | ~230 - 260 nm | Electronic Transition | |
| Sources: ingentaconnect.commdpi.comptfarm.placs.org |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies of Xanthonesencyclopedia.pub
The parent 9H-xanthen-9-one molecule is essentially planar due to its conjugated ring system, a rigidity that contributes to its stability. encyclopedia.pubmdpi.com Substituents can cause slight twisting of the three-ring system due to steric factors. encyclopedia.pub
Furthermore, X-ray diffraction is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. acs.org Different polymorphs can have different physical properties. Studies on the parent xanthone have investigated its potential polymorphic forms, with different space groups reported under various conditions, although the high similarity between them suggests a single crystal structure may predominate. acs.orgacs.orgnih.govresearchgate.net Understanding polymorphism is critical in materials science and pharmaceutical applications. researchgate.netacs.org
Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Xanthone Derivatives)rsc.org
For xanthone derivatives that are chiral, specialized techniques are required to determine their absolute configuration. Electronic Circular Dichroism (CD) spectroscopy is a powerful method for this purpose. rsc.orgresearchgate.net Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a unique CD spectrum. researchgate.net By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (like density functional theory, DFT), the absolute stereochemistry of the chiral centers can be confidently assigned. nih.govrsc.org This method is crucial in medicinal chemistry, as different enantiomers of a chiral compound can exhibit vastly different biological activities. researchgate.net
Computational Chemistry and Theoretical Investigations of 3 Ethyl 9h Xanthen 9 One Derivatives
Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in studying the electronic structure and reactivity of xanthone (B1684191) derivatives. stanford.edu These methods provide insights into how the molecule's electron distribution governs its chemical behavior. DFT is a widely used quantum chemical method for predicting the energies and electron densities of molecules. stanford.edu
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.netaimspress.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For xanthone derivatives, the nature and position of substituents on the xanthone core can significantly influence the HOMO and LUMO energy levels and their spatial distribution. For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting properties.
DFT calculations are routinely used to compute these orbital energies and visualize their distribution across the molecule. nih.gov Studies on various organic molecules have shown that different DFT functionals, such as ωB97XD and B3LYP, can be employed to accurately predict the HOMO-LUMO gap. nih.gov This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. aimspress.com
Table 1: Theoretical Frontier Orbital Energies for a Hypothetical 3-Ethyl-9H-xanthen-9-one Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.54 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -2.18 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.36 | Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. researchgate.netaimspress.com |
Note: The values in this table are illustrative and would be determined for specific derivatives using DFT calculations.
DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical prediction of reaction mechanisms. bohrium.com This involves identifying transition states and intermediates to determine the most energetically favorable pathway for the formation of the xanthone scaffold.
The synthesis of xanthones often involves cyclization reactions. Computational models can predict the regioselectivity of these reactions, explaining why certain isomers are formed preferentially. By calculating the activation energies for different possible reaction pathways, researchers can understand the factors controlling the outcome of the synthesis. For example, in the synthesis of polycyclic xanthones, theoretical studies can elucidate the formation of the characteristic xanthone core. frontiersin.org This predictive capability is invaluable for optimizing reaction conditions and designing synthetic routes to novel this compound derivatives. mdpi.com
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or nucleic acid). ugm.ac.id This method is crucial for identifying potential drug candidates by simulating the interaction between a ligand and its biological target at the molecular level. ugm.ac.idresearchgate.net
Docking simulations provide detailed insights into the binding mode of a ligand within the active site of a biological target. The simulations can predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. scielo.org.za A lower binding energy generally indicates a more stable and potent protein-ligand complex. nih.gov
These simulations also reveal the specific non-covalent interactions that stabilize the complex, such as:
Hydrogen Bonding: Crucial for specificity, occurring between hydrogen bond donors and acceptors on the ligand and the protein.
π-π Stacking: Occurs between aromatic rings, such as the xanthone core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Hydrophobic Interactions: Driven by the tendency of nonpolar groups to cluster together, away from water.
Van der Waals Forces: General attractive or repulsive forces between molecules.
By analyzing the docked conformation, researchers can identify the key amino acid residues in the protein's binding pocket that are essential for the interaction. researchgate.net For instance, docking studies on xanthone derivatives have identified interactions with key amino acids in the active sites of proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). scielo.org.za
Table 2: Example Molecular Docking Results for a Xanthone Derivative with a Protein Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Xanthone Derivative A | EGFR | -9.71 | Met793, Leu718, Asp855 | Hydrogen Bonding, Hydrophobic |
| Xanthone Derivative B | CDK2 | -7.39 | Leu83, Ile10, Val18 | Hydrogen Bonding, π-π Stacking |
| Xanthone Derivative C | Transthyretin | -8.50 | Lys15, Leu110, Ser117 | Hydrogen Bonding, van der Waals |
Note: Data is compiled for illustrative purposes based on findings for various xanthone derivatives. ugm.ac.idscielo.org.zanih.gov
Beyond analyzing known interactions, molecular docking can be used in virtual screening to identify novel biological targets for a given compound. By docking a library of xanthone derivatives against a panel of disease-relevant proteins, potential new therapeutic applications can be discovered. mdpi.com The ability of xanthones to bind to a variety of biological targets makes them "promiscuous binders" with potential pharmacological activity against several diseases. mdpi.com
Once a potential target is identified, docking helps to characterize the binding site. It reveals the size, shape, and chemical environment of the pocket where the ligand binds. This information is critical for structure-based drug design, where new derivatives can be rationally designed to improve binding affinity and selectivity for the target. nih.gov Xanthone derivatives have been evaluated for their binding affinity to various targets, including transthyretin, a protein implicated in amyloid diseases, and DNA. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net QSAR models are powerful predictive tools used in the early stages of drug discovery to estimate the activity of newly designed molecules without the need for immediate synthesis and testing. mdpi.com
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods and machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
For xanthone derivatives, QSAR studies have been successfully employed to predict their potential as anticancer and anti-inflammatory agents. scielo.org.zaresearchgate.net By analyzing the QSAR model, researchers can identify which molecular features are most important for a desired biological effect. For example, a model might reveal that the presence of a hydroxyl group at a specific position on the xanthone ring is crucial for high activity. This insight guides the design of more potent analogs of this compound. nih.govnih.gov The ultimate goal is to create a statistically significant 3D-QSAR model with excellent predictive power. nih.gov
Selection of Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic) and Model Development
In the computational investigation of this compound and its derivatives, the development of robust Quantitative Structure-Activity Relationship (QSAR) models is a important. The foundation of a predictive QSAR model lies in the meticulous selection of molecular descriptors that accurately quantify the physicochemical properties of the compounds and relate them to their biological activities. These descriptors are typically categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These descriptors are crucial for defining the electrostatic and quantum chemical properties of the molecules. For xanthone derivatives, descriptors such as dielectric energy and atomic net charges (e.g., qC1, qC2, qC3) have been shown to be significant in predicting anticancer activity. nih.gov The distribution of electron density, influenced by the ethyl group at the 3-position and other substituents, can significantly impact the interaction of the molecule with biological targets. Theoretical studies have indicated that the electron-transfer potential of xanthones is dominated by moieties like hydroquinone (B1673460) and catechol, and is influenced by electron-donating or withdrawing groups. nih.gov
Hydrophobic Descriptors: The lipophilicity of a compound, which governs its ability to cross cell membranes and interact with hydrophobic pockets in receptors, is a key determinant of its biological activity. The logarithm of the partition coefficient (LogP) is a commonly used hydrophobic descriptor and has been found to be significantly correlated with the anticancer activity of xanthone derivatives. nih.gov
The development of a QSAR model involves the calculation of these descriptors for a series of this compound derivatives with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then employed to establish a mathematical relationship between the descriptors and the activity. nih.gov For instance, a QSAR model for the anticancer activity of xanthone derivatives was developed using a forward stepwise multiple linear regression method. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Xanthone Derivatives
| Descriptor Type | Descriptor Name | Significance in Biological Activity Prediction |
|---|---|---|
| Electronic | Dielectric Energy | Correlated with anticancer activity. nih.gov |
| Electronic | Atomic Net Charges (qC1, qC2, qC3) | Contributes to predicting cytotoxic activities. nih.gov |
| Steric | Shape Index (basic, order 3) | Significantly correlated with anticancer activity. nih.gov |
| Steric | Solvent-Accessible Surface Area | Important for understanding molecular interactions. nih.gov |
| Hydrophobic | LogP | Correlated with anticancer activity. nih.govnih.gov |
Validation and Application of Predictive QSAR Models for Biological Activity
The reliability and predictive power of a developed QSAR model are assessed through rigorous validation procedures before it can be applied to predict the biological activity of new or untested compounds. Validation is a critical step to ensure that the model is not a result of chance correlation and has true predictive ability. basicmedicalkey.com
Internal Validation: This process typically involves cross-validation techniques, with the leave-one-out (LOO) method being one of the most common. nih.gov In LOO cross-validation, a single compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q² or rCV²). A high Q² value indicates the robustness and good internal predictability of the QSAR model. nih.gov For a series of xanthone derivatives, a QSAR model for anticancer activity yielded a high activity-descriptors relationship accuracy of 84% (r² = 0.84) and a high activity prediction accuracy of 82% (rCV² = 0.82). nih.gov
External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is divided into a training set, used to build the model, and a test set of compounds that are not used in model development. The developed model is then used to predict the biological activities of the compounds in the test set. The predictive capability is evaluated by how well the predicted values correlate with the experimental values for the test set. basicmedicalkey.comnih.gov
Once a QSAR model is validated, it can be applied to a virtual library of novel this compound derivatives to screen for compounds with potentially high biological activity. This in silico screening significantly reduces the time and resources required for the discovery of new drug candidates. For example, a validated QSAR model for xanthone derivatives was used to virtually screen 50 compounds and identify 39 with significant predicted anticancer activity (IC50 values of ≤20 μM). nih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Example Value for a Xanthone QSAR Model |
|---|---|---|---|
| Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | 0.84 nih.gov |
| Cross-validated Correlation Coefficient | Q² or rCV² | Assesses the internal predictive ability of the model. | 0.82 nih.gov |
| Predicted Residual Sum of Squares | PRESS | A measure of the predictive error of the model. | 1.124192 for a model of antiplasmodial xanthones. ugm.ac.id |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events
Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational flexibility of this compound derivatives and to visualize their dynamic interactions with biological targets at an atomic level. These simulations can offer insights into the binding mechanisms that are not apparent from static docking studies.
Conformational Landscapes: MD simulations can map the conformational landscape of a ligand by simulating its movements over time. This is crucial for understanding how the flexibility of the ethyl group and the xanthenone core might influence its ability to adopt a bioactive conformation upon binding to a receptor. The stability of a particular conformation can be assessed by analyzing the trajectory of the simulation.
Dynamic Binding Events: When a this compound derivative is simulated in complex with a biological target, such as an enzyme or a DNA G-quadruplex, the MD simulation can reveal the dynamic nature of the binding event. Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD over the simulation time suggests that the ligand-protein complex has reached equilibrium. For instance, a 50-nanosecond MD simulation of certain xanthone derivatives showed that they maintained stable interactions within the active site of the CDK2 protein. journals.co.za
Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues in the protein or atoms in the ligand. It can help identify which parts of the complex are flexible and which are stable. In studies of xanthone derivatives, RMSF analysis has shown similar amino acid fluctuation patterns to native ligands, suggesting comparable binding interactions. scielo.org.za
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor over the course of the simulation can be monitored to understand the key interactions that stabilize the complex.
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to the receptor, providing a more accurate prediction of binding affinity than docking scores alone. journals.co.za
Molecular docking studies on 3-O-substituted xanthone derivatives have shown that these compounds can bind to the active site of acetylcholinesterase, interacting through π-π stacking and hydrogen bonding. nih.gov MD simulations can further elucidate the stability and dynamics of these interactions.
Table 3: Key Outputs from Molecular Dynamics Simulations of Xanthone Derivatives
| Analysis | Information Gained | Relevance to this compound Derivatives |
|---|---|---|
| RMSD Analysis | Assesses the stability of the ligand-receptor complex over time. journals.co.za | Indicates whether the derivative forms a stable complex with its target. |
| RMSF Analysis | Identifies flexible and stable regions of the ligand and receptor. scielo.org.za | Highlights key residues involved in the binding interaction. |
| Hydrogen Bond Occupancy | Quantifies the persistence of specific hydrogen bonds during the simulation. | Determines the crucial hydrogen bonding interactions for binding affinity. |
| MM-PBSA Calculations | Estimates the binding free energy of the complex. journals.co.za | Provides a more accurate prediction of the binding affinity. |
An exploration into the biological intricacies of xanthone derivatives has revealed a complex interplay between their structural features and their mechanisms of action. This article focuses specifically on the chemical compound this compound, delving into its mechanistic underpinnings and structure-activity relationships based on current scientific understanding of the broader xanthone class. While direct research on this specific ethyl-substituted xanthone is limited, this report extrapolates from studies on analogous compounds to provide a comprehensive analysis.
Advanced Research Applications and Future Directions for 3 Ethyl 9h Xanthen 9 One Derivatives
Applications in Advanced Materials Science
The inherent photophysical and chemical characteristics of the xanthone (B1684191) core make its derivatives prime candidates for use in sophisticated material applications. Research has focused on harnessing these properties to create materials with enhanced optical, electronic, and protective functionalities.
Development of Optoelectronic Materials and Luminescent Probes
The dibenzo-γ-pyrone framework of xanthone derivatives is central to their application in optoelectronics. These compounds are integral to the design of materials for Organic Light-Emitting Diodes (OLEDs) and as sensitive luminescent probes.
A key area of development is in Thermally Activated Delayed Fluorescence (TADF) emitters, which represent the third generation of OLED materials. beilstein-journals.org TADF materials can harvest both singlet and triplet excitons, allowing for internal quantum efficiencies approaching 100%. researchgate.net This is achieved by designing molecules with a small energy gap between the singlet (S1) and triplet (T1) states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC). nih.gov Xanthone and thioxanthone derivatives are often used as electron-accepting units in a Donor-Acceptor-Donor (D-A-D) molecular structure to achieve this small ΔEST. nih.govrsc.org For instance, thioxanthone-based TADF emitters have been incorporated into OLEDs, demonstrating high current efficiency. researchgate.net
Derivatives of the related xanthene structure are also widely employed as fluorescent indicators and probes. researchgate.net Their favorable characteristics, including high fluorescence quantum yields and molar extinction coefficients, make them ideal cores for fluorescent sensors. researchgate.net Modifications to the xanthene skeleton can produce probes that are sensitive to environmental changes, such as pH.
Design of Chemical Sensors and Biosensors
The development of fluorescent chemosensors is a significant application for xanthene derivatives. These sensors often operate via a "spiroring-opening" mechanism, where the interaction with a specific analyte triggers a structural change from a non-fluorescent, spirocyclic form to a highly fluorescent, open-ring form. ewha.ac.krnjtech.edu.cn This "on/off" switching capability allows for the highly sensitive detection of various ions and molecules.
Furthermore, 9-aryl-9-xanthenol derivatives serve as a promising platform for creating fluorescent pH indicators. nih.gov These compounds exist in a pH-dependent equilibrium between a colorless, non-fluorescent xanthenol form and a brightly colored, fluorescent xanthylium cation. nih.govrsc.org By introducing specific substituents into the xanthenol core, the equilibrium point (pKa) can be precisely adjusted, enabling the design of indicators for a wide range of pH values, including those relevant to biological systems. nih.gov For example, the dehydroxylation of 3,6-dialkoxy-9-(o-tolyl)-9-xanthenol occurs at a pH of 6.5, making it well-suited for intracellular pH measurements. nih.gov
Formulation in Advanced Coatings (e.g., Antifouling Agents for Marine Applications)
Biofouling, the accumulation of marine organisms on submerged surfaces, poses significant economic and environmental challenges. nih.gov Derivatives of 9H-xanthen-9-one have emerged as a promising class of non-toxic, eco-friendly antifouling agents. nih.govmdpi.com
In a study evaluating 24 different xanthone derivatives, several compounds showed highly significant anti-settlement activity against the larvae of the mussel Mytilus galloprovincialis. nih.gov Specifically, C-1 aminated xanthones with a 3,4-dioxygenated substitution pattern were identified as particularly effective. mdpi.com Two compounds, referred to as xanthone 21 and xanthone 23 in the study, were the most potent inhibitors of larval settlement. nih.govresearchgate.net Xanthone 23 was noted for having a therapeutic ratio (LC50/EC50) greater than 15, meeting the standards for suitability as a natural antifouling agent set by the US Navy program. nih.govnih.gov Importantly, these effective compounds showed low toxicity towards the target macrofouling species and were non-toxic to the non-target marine species Artemia salina. nih.gov
| Compound | EC₅₀ (µM) | Therapeutic Ratio (LC₅₀/EC₅₀) | Toxicity to Artemia salina |
|---|---|---|---|
| Xanthone 21 | 7.28 | Not Specified | Non-toxic at 50 µM |
| Xanthone 23 | 3.57 | > 15 | Non-toxic at 50 µM |
Contributions to Analytical Chemistry
In analytical chemistry, precision and selectivity are paramount. Derivatives of 3-Ethyl-9H-xanthen-9-one contribute to this field by enabling more effective separation and detection methods.
Utilization as Chiral Selectors in Chromatographic Separations
The separation of enantiomers is a critical task in pharmaceutical and chemical analysis. Chiral chromatography is a primary technique for this purpose, relying on chiral stationary phases (CSPs) to differentiate between enantiomers. sigmaaldrich.com The effectiveness of a CSP depends on the chiral selector, a molecule capable of forming transient diastereomeric complexes with the enantiomers of the analyte. mdpi.com
Xanthone derivatives have been successfully used as a scaffold for the synthesis of new CSPs for liquid chromatography. up.pt For example, 2-[(9-oxo-9H-xanthen-3-yl)oxy]acetic acid has been used as a substrate, which is then coupled with enantiomerically pure building blocks to create the chiral selector. up.pt These xanthone-based CSPs have demonstrated the ability to resolve the enantiomers of various compounds, including [1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, binaphthol, and albendazole (B1665689) sulfoxide. up.pt A key advantage of this approach is the ability to invert the elution order of the enantiomers by simply using the opposite enantiomer of the building block as the chiral selector. up.pt
Development of Novel pH Indicators and Chemo-sensing Reagents
As discussed previously, 9-aryl-9H-xanthen-9-ol derivatives are highly effective as dual-mode pH indicators, providing both colorimetric and fluorimetric responses. nih.govrsc.org The equilibrium between the non-fluorescent alcohol and the fluorescent cation is dependent only on the hydronium ion concentration, which is a significant advantage over indicators that can be affected by other ions or general acids. nih.gov
The versatility of the xanthone scaffold allows for the fine-tuning of the indicator's pKa value. By introducing electron-donating substituents at the 3- and 6-positions of the xanthenol ring, the equilibrium can be shifted to the biologically relevant pH range of 4.5 to 6.5. nih.gov This tunability makes these compounds valuable chemo-sensing reagents for monitoring pH in complex biological environments, such as within living cells. nih.gov
| Indicator Derivative | Equilibrium Equivalence Point (pCH+) | Key Structural Feature |
|---|---|---|
| 9-phenyl-9-xanthenol | ~1.0 | Parent compound |
| 3,6-bis-allyloxy-9-phenyl-9H-xanthen-9-ol | 4.46 | Electron-donating allyloxy groups |
| 3,6-dialkoxy-9-(o-tolyl)-9-xanthenol | 6.5 | Electron-donating alkoxy groups and ortho-tolyl group |
Biosynthesis and Natural Product Discovery Research Pertaining to Xanthones
The natural production of the xanthone core is a key area of research for understanding how to manipulate and produce these valuable compounds. The biosynthetic pathways differ significantly between plants and microorganisms like fungi and lichens.
Elucidation of Biosynthetic Pathways in Plants, Fungi, and Lichens
In higher plants, the biosynthesis of the xanthone nucleus is a complex process that involves a combination of the shikimate and acetate (B1210297) pathways. nih.gov This mixed pathway leads to the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.gov From this central molecule, the pathway can proceed through different routes, including phenylalanine-dependent and independent pathways, to form the core xanthone structure. nih.gov
In contrast, the biosynthesis of the xanthone core in fungi and lichens is derived entirely from the polyketide pathway. nih.gov This fundamental difference in the biosynthetic origin contributes to the vast structural diversity of xanthones found in nature. While the general pathways are understood, ongoing research continues to uncover the specific enzymes and intermediate steps involved in various organisms, which is crucial for biotechnological production of xanthone derivatives.
Characterization of Enzymatic Systems Involved in Xanthone Biotransformation
The structural diversity of natural xanthones is a result of various enzymatic modifications to the core structure. Key enzymes in this process are cytochrome P450 monooxygenases (CYPs), which are involved in hydroxylation and other modifications of the xanthone scaffold. The biotransformation of xanthones can lead to a wide array of derivatives with different biological activities. Understanding these enzymatic systems is crucial for developing biocatalytic methods for the synthesis of novel xanthone derivatives.
Rational Drug Design and Scaffold Optimization based on Xanthone Core
The xanthone scaffold serves as a versatile template for the rational design of new therapeutic agents. By strategically modifying the core structure, researchers can enhance the potency, selectivity, and pharmacokinetic properties of these compounds.
Molecular Hybridization and Combinatorial Chemistry in Library Generation
Molecular hybridization is a powerful strategy in drug design that involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially enhanced or novel activities. The xanthone scaffold has been successfully used in molecular hybridization strategies to develop new drug candidates. For instance, aminated xanthones have been constructed by conjugating the 3,4-dioxygenated substitution pattern of xanthones with chemical moieties of known murine double minute 2 (MDM2)-p53 inhibitors. researchgate.net
Combinatorial chemistry provides a high-throughput approach to generate large libraries of diverse compounds. rsc.org The solid-phase synthesis of a xanthone library using click chemistry has been reported, demonstrating the feasibility of creating a wide range of xanthone derivatives for screening and drug discovery. rsc.org This approach allows for the systematic exploration of the chemical space around the xanthone core to identify compounds with desired biological activities.
Below is a table summarizing examples of molecular hybridization and combinatorial library generation involving the xanthone scaffold.
| Strategy | Starting Scaffold | Hybridized Moiety/Diversity Elements | Resulting Derivatives | Potential Application |
| Molecular Hybridization | 3,4-dioxygenated xanthone | Aminated moieties from MDM2-p53 inhibitors | Aminated xanthones | Anticancer agents |
| Combinatorial Synthesis | Xanthone core | Various alkynes and azides (via click chemistry) | Library of triazole-containing xanthones | Drug discovery probes |
Targeted Scaffold Modification for Enhanced Potency and Selectivity
Targeted modification of the xanthone scaffold is a key strategy to improve the therapeutic potential of its derivatives. By introducing specific functional groups at various positions on the xanthone ring, researchers can fine-tune the compound's interaction with its biological target, leading to enhanced potency and selectivity.
For example, a series of 3-O-substituted xanthone derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. nih.govnih.gov These studies have shown that the nature of the substituent at the 3-position significantly influences the inhibitory potency. The introduction of different alkyl, alkenyl, alkynyl, and alkylphenyl groups at this position has led to the identification of potent and selective AChE inhibitors. nih.govnih.gov
The following table presents data on the AChE inhibitory activity of some 3-O-substituted xanthone derivatives, illustrating the impact of targeted scaffold modification.
| Compound | Substituent at 3-position | IC50 (µM) for AChE Inhibition |
| 3-(4-phenylbutoxy)-9H-xanthen-9-one | 4-phenylbutoxy | 0.88 - 1.28 |
| ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | ethoxycarbonylmethyl | 0.88 - 1.28 |
Emerging Research Frontiers for this compound Derivatives
While direct research on this compound is not abundant, the broader class of 3-O-substituted xanthones is at the forefront of several exciting research areas. The demonstrated biological activities of these compounds suggest promising future directions.
One of the most promising areas is the development of novel therapeutics for neurodegenerative diseases. As highlighted by the potent acetylcholinesterase inhibitory activity of 3-O-alkoxyl substituted xanthones, these derivatives are being investigated as potential treatments for Alzheimer's disease. nih.govnih.gov Molecular docking studies have provided insights into the binding interactions of these compounds with the active site of AChE, paving the way for the design of even more potent inhibitors. nih.govnih.gov
Furthermore, the anti-inflammatory properties of xanthone derivatives are also a significant area of interest. nih.gov The development of xanthone-hybrid molecules, incorporating heterocyclic compounds like pyrazole (B372694) and 1,2,4-triazole, is being explored to enhance their anti-inflammatory efficacy. nih.gov
Future research will likely focus on:
Expanding the diversity of 3-O-substituted xanthone libraries to explore a wider range of biological targets.
Investigating the potential of these derivatives in other therapeutic areas , such as oncology and infectious diseases, based on the known broad-spectrum activity of the xanthone scaffold.
Utilizing advanced computational methods for the in-silico design and screening of novel 3-alkoxyxanthone derivatives with improved drug-like properties.
Exploring green and sustainable synthetic methods for the production of these valuable compounds. nih.gov
Q & A
Q. What are the established synthetic routes for 3-ethyl-9H-xanthen-9-one, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves cyclization or functionalization of pre-existing xanthenone scaffolds. Key methods include:
- Friedel-Crafts alkylation : Ethyl groups can be introduced via acid-catalyzed reactions, requiring precise temperature control (e.g., 100°C for several hours to ensure complete conversion) .
- Redox cycling : A stepwise chemical redox approach using pyronin Y derivatives and iodine-mediated dehydrogenation, optimized in N-methyl-2-pyrrolidone (NMP) at 110°C, achieves ~50% yield .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield | Purity (HPLC) | Key Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | H₃PO₄/Eaton’s acid | 80–100°C | 60–70% | >95% | |
| Redox Cycling | NMP/I₂ | 110°C | ~50% | 90–95% |
Critical Considerations : Side reactions (e.g., over-alkylation) are common in acidic conditions, necessitating TLC monitoring .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?
Answer:
- ¹H NMR : The ethyl group at C3 appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.6–2.8 ppm, CH₂), distinct from methyl or methoxy substituents .
- IR : A strong carbonyl stretch at ~1650 cm⁻¹ confirms the xanthenone backbone .
- MS : Molecular ion peak at m/z 224.25 (C₁₅H₁₂O₂) with fragmentation patterns matching ethyl loss (e.g., m/z 196) .
Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Patterns | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 6.8–8.2 ppm (aromatic H), δ 1.2–2.8 ppm (ethyl) | Confirms substitution pattern |
| IR | 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | Identifies xanthenone core |
| HRMS | [M]⁺ at m/z 224.25 | Validates molecular formula |
Advanced Research Questions
Q. How can conflicting crystallographic data on xanthenone derivatives be resolved to determine the accurate structure of this compound?
Answer: Discrepancies in crystallographic data (e.g., bond lengths, angles) often arise from:
- Twinned crystals : Use SHELXL for refinement against high-resolution data, applying TWIN/BASF commands .
- Hydrogen bonding variability : Graph-set analysis (e.g., Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize the structure .
Case Study : A 3-ethyl-xanthenone derivative (CAS: 91483-11-3) showed C3–Cethyl bond lengths of 1.51 Å, validated via SHELX refinement (R factor < 0.05) .
Q. What computational strategies are effective for modeling the electronic properties of this compound, and how do they align with experimental data?
Answer:
- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.1 eV) consistent with UV-Vis absorption maxima at 300–320 nm .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity in DMSO) to explain solubility differences among derivatives .
Validation : Compare computed dipole moments (e.g., 3.2 D) with experimental dielectric constant measurements.
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact the bioactivity of xanthenone derivatives?
Answer:
- Antiallergic Activity : Substitution at C3 with ethyl (vs. methyl) enhances steric bulk, correlating with improved IC₅₀ values in rat passive cutaneous anaphylaxis (PCA) assays (R² = 0.89 for substituent size-activity regression) .
- Mechanistic Insight : Larger substituents (e.g., ethyl) may hinder binding to hydrophobic pockets in target enzymes, altering inhibition kinetics .
Q. What methodologies address contradictions in reported synthetic yields for this compound?
Answer:
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .
- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere for redox cycling) to minimize batch-to-batch variability .
Example : A 2020 study achieved 50% yield via redox cycling but noted iodine stoichiometry as critical—excess I₂ led to byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
